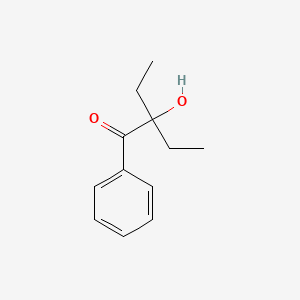

2-Ethyl-2-hydroxy-1-phenylbutan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

30239-74-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-ethyl-2-hydroxy-1-phenylbutan-1-one |

InChI |

InChI=1S/C12H16O2/c1-3-12(14,4-2)11(13)10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3 |

InChI Key |

AEFIRESPFCLUFO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Ethyl 2 Hydroxy 1 Phenylbutan 1 One

Established Synthetic Routes for 2-Ethyl-2-hydroxy-1-phenylbutan-1-one

The traditional synthesis of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one and related α-hydroxy ketones relies on well-established organic transformations that have been refined over decades.

Several classical reactions are foundational to the synthesis of α-hydroxy ketones. These include condensation reactions and the use of organometallic reagents.

One of the most fundamental routes to α-hydroxy ketones is the benzoin (B196080) condensation , which involves the cyanide-catalyzed dimerization of an aldehyde. wikipedia.orgyoutube.com For instance, benzaldehyde (B42025) can be converted to benzoin (2-hydroxy-1,2-diphenylethanone) using this method. youtube.com While the direct synthesis of the tertiary alcohol in 2-Ethyl-2-hydroxy-1-phenylbutan-1-one via a standard benzoin condensation is not straightforward, variations and related reactions can be employed.

A more direct classical approach to tertiary α-hydroxy ketones involves the use of Grignard reagents . libretexts.orgyoutube.com This method typically involves the reaction of an organomagnesium halide with a suitable carbonyl compound. For the synthesis of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, one could envision the reaction of ethyl magnesium bromide with phenylglyoxal (B86788) or the reaction of a Grignard reagent derived from 1-bromobutane (B133212) with benzoylformic acid, followed by workup. A general scheme for Grignard synthesis of a tertiary alcohol is the reaction of a Grignard reagent with a ketone or ester. libretexts.org

Another classical method is the acyloin condensation , which is a reductive coupling of esters using metallic sodium to form an α-hydroxy ketone. bspublications.net This intermolecular condensation of two moles of an ester or an intramolecular condensation of a di-ester is effective for producing these compounds. bspublications.net

The α-hydroxylation of ketones is also a key classical transformation. This can be achieved by the oxidation of the corresponding enolate. organic-chemistry.org Various oxidizing agents have been employed for this purpose.

Finally, the α-ketol rearrangement is a classical reaction of α-hydroxy ketones themselves, often promoted by acid or base, leading to isomeric products. organic-chemistry.org Understanding this rearrangement is crucial for controlling the stability and isolation of the desired product during synthesis.

Table 1: Overview of Classical Reactions for α-Hydroxy Ketone Synthesis

| Reaction Name | Reactants | Reagents/Conditions | Product Type |

|---|---|---|---|

| Benzoin Condensation | Aromatic Aldehydes | Cyanide catalyst (e.g., KCN), aqueous alcohol | Secondary α-Hydroxy Ketone |

| Grignard Reaction | Ketone/Ester + Grignard Reagent (R-MgX) | Diethyl ether or THF, followed by acidic workup | Tertiary Alcohol/Ketone |

| Acyloin Condensation | Esters | Metallic Sodium, aprotic solvent (e.g., xylene) | α-Hydroxy Ketone (Acyloin) |

| α-Hydroxylation | Ketone (via enolate) | Oxidizing agent (e.g., mCPBA, oxaziridines) | α-Hydroxy Ketone |

The industrial synthesis of aromatic α-hydroxy ketones, widely used as photoinitiators, often starts from the corresponding alkyl aryl ketone. google.com A common pathway involves the α-halogenation of the ketone followed by hydrolysis. google.com However, traditional methods using reagents like chlorine, bromine, or sulfuryl chloride present significant disadvantages on an industrial scale due to their hazardous nature and the generation of halogenated waste. google.com

Modern industrial processes aim to avoid these issues. One such process involves the halogenation of an intermediate aromatic ketone using a hydrogen halide in the presence of an oxidizing compound. google.com This method circumvents the need for elemental chlorine or bromine. The resulting α-halo ketone is then hydrolyzed with an aqueous alkali, often in the presence of a phase transfer catalyst, to yield the final α-hydroxy ketone. google.com

Key considerations for scalability include:

Reagent Cost and Availability: The economic viability of the process depends on the cost of starting materials and reagents.

Reaction Conditions: Industrial processes favor reactions that can be run at moderate temperatures and pressures in standard equipment.

Process Safety: Avoiding highly toxic and corrosive reagents like elemental halogens is a major driver for developing alternative synthetic routes.

Waste Management: Minimizing waste, particularly hazardous waste, is crucial for environmental compliance and cost reduction.

Yield and Purity: High yields and purities are necessary to minimize purification costs and ensure the final product meets specifications for its application, such as in photopolymerization.

A patent for the preparation of aromatic α-hydroxy ketones outlines reaction conditions that are amenable to industrial scale-up, such as reaction temperatures between 40°C and 120°C for the halogenation step. google.com

Novel Approaches and Sustainable Synthesis of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one Analogs

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of α-hydroxy ketones and their analogs.

Organocatalysis has emerged as a powerful tool in organic synthesis, offering alternatives to metal-based catalysts. For the synthesis of α-hydroxy ketones, organocatalytic approaches have been developed for key bond-forming reactions.

The acyloin rearrangement , a classic reaction, has been rendered enantioselective through the use of chiral organocatalysts. nih.govacs.org For example, a chiral Brønsted acid can catalyze the rearrangement of α-hydroxy acetals to α-alkoxy ketones with high yields and enantioselectivities. nih.gov This approach allows for the formation of chiral α-hydroxy ketones after a deprotection step.

Organocatalysts have also been employed in asymmetric benzoin condensation reactions. Chiral N-heterocyclic carbenes (NHCs) can catalyze the cross-acyloin condensation of different aldehydes with high regioselectivity and enantioselectivity. organic-chemistry.org These methods provide access to a wide range of chiral α-hydroxy ketones under mild conditions.

Table 2: Examples of Organocatalytic Synthesis of α-Hydroxy Ketone Derivatives

| Catalytic Method | Catalyst Type | Reactants | Yield | Enantioselectivity (ee) |

|---|---|---|---|---|

| Enantioselective Acyloin Rearrangement | Chiral Brønsted Acid | α-Hydroxy Acetals | Good to High | High |

| Asymmetric Benzoin Condensation | Chiral N-Heterocyclic Carbene | Aromatic Aldehydes | High | Up to 98% |

Visible-light photoredox catalysis has gained prominence as a mild and efficient method for generating reactive intermediates. This technology has been applied to the synthesis of ketones and their derivatives. The synthesis of α-alkoxyketones has been achieved through a photoredox cross-coupling of acyl chlorides and potassium alkoxymethyltrifluoroborates. organic-chemistry.org

Another strategy involves the generation of α-carbonyl radicals from α,β-unsaturated carbonyl compounds. These radicals can then be oxidized via a single electron transfer (SET) process, facilitated by a photocatalyst, to form highly reactive α-carbonyl carbocations. rsc.org These intermediates can be trapped by various nucleophiles to form α-substituted ketone products. This approach offers a way to construct complex tertiary centers, such as the one found in 2-Ethyl-2-hydroxy-1-phenylbutan-1-one.

Photoredox catalysis can also be merged with other catalytic modes. For example, the combination of photoredox and HAT (hydrogen atom transfer) catalysis can enable the functionalization of C-H bonds adjacent to a hydroxyl group. nih.gov This strategy could potentially be applied to the direct α-functionalization of simpler alcohols to build up the desired α-hydroxy ketone structure.

The principles of green chemistry are increasingly influencing the design of synthetic routes, particularly for industrially relevant compounds like photoinitiators. mdpi.com

Biocatalysis offers an environmentally benign alternative to traditional chemical methods. ebi.ac.ukacs.org Enzymes such as thiamine (B1217682) diphosphate-dependent lyases can catalyze the carboligation of aldehydes to produce enantiopure α-hydroxy ketones from inexpensive starting materials. acs.org Oxidoreductases, used as isolated enzymes or in whole-cell systems, can perform selective reductions of diketones or oxidations of diols to afford chiral α-hydroxy ketones. ebi.ac.uknih.gov

The development of sustainable photoinitiators is another key area of green chemistry. As 2-Ethyl-2-hydroxy-1-phenylbutan-1-one is a photoinitiator, its synthesis from renewable resources or through greener processes is highly desirable. Research into photoinitiators derived from natural products, such as chalcones, is an active area. rsc.org Furthermore, designing synthetic processes that use visible light instead of UV, employ safer solvents (or are solvent-free), and reduce energy consumption are all important aspects of a green approach. mdpi.com The use of biocatalytic methods, which operate in aqueous media under mild conditions, aligns well with these principles. sonar.ch

Synthesis of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one Derivatives and Structural Analogs

The chemical scaffold of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, a tertiary α-hydroxy ketone, offers multiple sites for structural modification, enabling the synthesis of a diverse library of derivatives and analogs. These modifications can be broadly categorized into alterations of the phenyl moiety, manipulation of the butanone chain and its hydroxyl group, and the stereoselective synthesis of its chiral isomers. Such derivatizations are crucial for exploring structure-activity relationships in various chemical and pharmaceutical contexts.

Modification of the Phenyl Moiety

The aromatic phenyl ring of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one is a prime target for modification through various established synthetic methodologies. These modifications can alter the electronic and steric properties of the molecule, potentially influencing its reactivity and biological activity.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution represents a fundamental class of reactions for functionalizing the phenyl ring. The existing acyl group (-C(O)CH(OH)(Et)₂) is a deactivating group and a meta-director. Consequently, electrophilic substitution reactions are expected to introduce substituents at the meta-position of the phenyl ring. Key EAS reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting meta-nitro derivative can serve as a precursor for further functionalization, such as reduction to an amino group.

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). These halogenated derivatives are valuable intermediates for cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, would yield a meta-acylated product.

Cross-Coupling Reactions:

For the synthesis of derivatives with more complex substituents on the phenyl ring, palladium-catalyzed cross-coupling reactions are indispensable tools. To utilize these methods, the phenyl ring must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate. The halogenated analog of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one can then undergo reactions such as:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene to introduce a vinyl substituent.

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds, coupling the aryl halide with a wide range of primary and secondary amines.

These cross-coupling reactions provide a powerful platform for creating a vast array of structurally diverse analogs with modified phenyl moieties.

Table 1: Potential Derivatives of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one via Phenyl Moiety Modification

| Derivative Name | Modification Type | Potential Reagents |

|---|---|---|

| 2-Ethyl-2-hydroxy-1-(3-nitrophenyl)butan-1-one | Nitration | HNO₃, H₂SO₄ |

| 1-(3-Bromophenyl)-2-ethyl-2-hydroxybutan-1-one | Bromination | Br₂, FeBr₃ |

| 1-(3'-Acetyl-[1,1'-biphenyl]-3-yl)-2-ethyl-2-hydroxybutan-1-one | Suzuki Coupling | (3-Acetylphenyl)boronic acid, Pd catalyst |

| 2-Ethyl-1-(3-(N,N-dimethylamino)phenyl)-2-hydroxybutan-1-one | Buchwald-Hartwig Amination | Dimethylamine, Pd catalyst |

Manipulation of the Butanone Chain and Hydroxyl Group

The butanone chain, with its tertiary hydroxyl group and ketone functionality, provides additional avenues for derivatization.

Reactions of the Hydroxyl Group:

The tertiary hydroxyl group can be derivatized to form esters and ethers, which can alter the lipophilicity and metabolic stability of the compound.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base can convert the hydroxyl group into an ester. A variety of ester derivatives can be synthesized by choosing different acylating agents.

Etherification: Formation of an ether linkage can be achieved, for example, through a Williamson ether synthesis, although steric hindrance at the tertiary center might necessitate the use of more reactive alkylating agents under specific conditions.

Reactions involving the Ketone and Hydroxyl Groups:

The α-hydroxy ketone moiety can undergo several transformations:

Oxidation: Oxidation of the α-hydroxy ketone can lead to the formation of a 1,2-dione (an α-diketone). Reagents such as copper(II) acetate (B1210297) or bismuth(III) oxide are known to effect this transformation.

Reduction: Reduction of the ketone group can yield a vicinal diol. The stereochemical outcome of this reduction would depend on the reducing agent and the directing influence of the existing tertiary hydroxyl group.

Rearrangement: α-hydroxy ketones can undergo rearrangement reactions under acidic or basic conditions, such as the acyloin rearrangement, which could lead to isomeric products.

Table 2: Potential Derivatives from Butanone Chain and Hydroxyl Group Manipulation

| Derivative Name | Modification Type | Potential Reagents |

|---|---|---|

| 2-Ethyl-1-oxo-1-phenylbutan-2-yl acetate | Esterification | Acetic anhydride, pyridine |

| 2-Ethyl-1-phenylbutane-1,2-dione | Oxidation | Copper(II) acetate |

| 2-Ethyl-1-phenylbutane-1,2-diol | Reduction | Sodium borohydride |

Stereoselective Synthesis of Chiral 2-Ethyl-2-hydroxy-1-phenylbutan-1-one Isomers

2-Ethyl-2-hydroxy-1-phenylbutan-1-one possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers. The synthesis of enantiomerically pure or enriched isomers is of significant interest, particularly in pharmaceutical applications where different enantiomers can exhibit distinct biological activities. Several strategies can be employed for the stereoselective synthesis of these isomers.

Asymmetric Synthesis:

The most direct approach to obtaining enantiomerically pure isomers is through asymmetric synthesis. This can be achieved by various methods:

Chiral Catalysis: The asymmetric reduction of a prochiral precursor, such as 2-ethyl-1-phenylbutane-1,2-dione, using a chiral catalyst and a reducing agent can afford one enantiomer of 2-ethyl-2-hydroxy-1-phenylbutan-1-one in excess. Biocatalysis, employing enzymes such as ketoreductases from microorganisms, has proven to be a highly effective method for the enantioselective reduction of ketones. researchgate.netnih.gov For instance, various yeast strains have been used for the stereoselective reduction of α-keto esters, yielding the corresponding α-hydroxy esters with high enantiomeric excess. A similar enzymatic approach could be applied to the diketone precursor of the target molecule.

Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Enantioselective Alkylation: The enantioselective alkylation of a suitable enolate precursor could also establish the chiral quaternary center.

Resolution of Racemates:

Alternatively, if a racemic mixture of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one is synthesized, the enantiomers can be separated through resolution techniques:

Classical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.

Kinetic Resolution: In this method, one enantiomer of the racemate reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For example, enzymatic acylation can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

A notable method for the asymmetric synthesis of chiral tertiary α-hydroxyketones involves the enantioselective decarboxylative chlorination of β-ketocarboxylic acids, followed by nucleophilic substitution with a hydroxide (B78521) ion. nih.govnih.gov This approach has been shown to produce chiral tertiary α-hydroxyketones with high enantiopurity. nih.govnih.gov

Table 3: Methodologies for Stereoselective Synthesis

| Methodology | Description | Key Features |

|---|---|---|

| Asymmetric Biocatalytic Reduction | Enzymatic reduction of a prochiral diketone. | High enantioselectivity, mild reaction conditions. |

| Enantioselective Decarboxylative Chlorination/Substitution | Formation of a chiral α-chloro ketone followed by Sₙ2 reaction with hydroxide. nih.govnih.gov | High enantiopurity, applicable to tertiary centers. nih.govnih.gov |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Applicable post-synthesis, can be achieved by various techniques. |

Photochemical Mechanisms and Reactive Intermediates of 2 Ethyl 2 Hydroxy 1 Phenylbutan 1 One

Norrish Type I Cleavage Mechanism of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one

The Norrish Type I reaction is the defining photochemical pathway for 2-Ethyl-2-hydroxy-1-phenylbutan-1-one and related α-hydroxy ketones. researchgate.net This process involves the homolytic cleavage of the carbon-carbon bond alpha (α) to the carbonyl group. researchgate.net This α-cleavage is a highly efficient process that occurs from an excited triplet state of the molecule.

Upon excitation with UV light, the 2-Ethyl-2-hydroxy-1-phenylbutan-1-one molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Following this initial excitation, the molecule typically undergoes a rapid and efficient process called intersystem crossing (ISC) to a triplet state (T₁). researchgate.net It is from this triplet state that the characteristic α-cleavage occurs.

The cleavage of the C-C bond between the carbonyl group and the quaternary carbon atom results in the formation of two distinct radical fragments: a benzoyl radical and a tertiary α-hydroxyalkyl radical (2-hydroxy-2-butyl radical). The stability of the generated tertiary radical is a significant driving force for this particular cleavage pathway. researchgate.net

The primary radical generation process can be summarized as follows:

Photoexcitation: The ketone absorbs a photon, leading to an excited singlet state.

Intersystem Crossing: The excited singlet state rapidly converts to a more stable excited triplet state.

α-Cleavage: The triplet state molecule undergoes homolytic bond scission at the α-position to yield a benzoyl radical and a tertiary α-hydroxyalkyl radical.

The transient radical species generated from the Norrish Type I cleavage of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one are the primary initiators of polymerization. These species are:

Benzoyl Radical: A relatively stable acyl radical.

2-hydroxy-2-butyl Radical: A tertiary α-hydroxyalkyl radical.

The presence and behavior of these transient radicals can be investigated using techniques such as laser flash photolysis (LFP). LFP studies on analogous α-hydroxy ketones have allowed for the direct observation of the transient absorption spectra of these radical intermediates. researchgate.net For instance, studies on 2-hydroxy-2-methyl-1-phenyl propanone show the formation of the benzoyl radical and the corresponding α-hydroxyalkyl radical. researchgate.net

Excited State Dynamics and Photophysical Processes of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one

The efficiency of the Norrish Type I cleavage is intrinsically linked to the dynamics of the excited states of the molecule. Understanding the photophysical processes that precede the chemical reaction is crucial for a complete picture of its photoreactivity.

The UV absorption spectrum of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, like other α-hydroxy alkylphenones, is characterized by absorption bands in the UV-A region, which correspond to the n→π* and π→π* electronic transitions of the benzoyl chromophore. These absorptions are what allow the molecule to be activated by UV light.

Following photoexcitation to the singlet state, intersystem crossing to the triplet manifold is a key step. For many α-hydroxy alkylphenones, the rate of intersystem crossing is very high, occurring on the picosecond timescale. researchgate.net This high efficiency is crucial for populating the reactive triplet state.

| Photophysical Parameter | Typical Value for α-Hydroxy Alkylphenones |

|---|---|

| Intersystem Crossing (ISC) Rate | Very Fast (picosecond timescale) |

| Triplet State Lifetime | Short (nanoseconds to microseconds) |

| Quantum Yield of α-Cleavage (Φ_α) | ~0.3 - 1.0 |

Influence of Environmental Factors on Photoreactivity

The photochemical behavior of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one can be influenced by its surrounding environment, particularly the solvent.

Solvent polarity can affect the rates of both the intersystem crossing and the α-cleavage. In some ketone photochemistry, an increase in solvent polarity can lead to a greater stabilization of the excited triplet states, which may influence the reaction pathway and efficiency. nih.gov The rate of photolysis has been observed to be linearly dependent on the solvent's dielectric constant in some systems, suggesting the involvement of polar intermediates. nih.gov

Furthermore, the viscosity of the medium can impact the diffusion-controlled processes that follow radical generation, such as the initiation of polymerization or radical-radical termination reactions. nih.gov While specific studies on the environmental effects on 2-Ethyl-2-hydroxy-1-phenylbutan-1-one are limited, the general principles of solvent effects on photochemical reactions of ketones are applicable.

Solvent Effects on Photolytic Efficiency

The choice of solvent can exert a considerable influence on the efficiency of the Norrish Type I reaction. numberanalytics.com The polarity of the solvent is a key factor, as it can affect the stability of the radical intermediates formed during photolysis. numberanalytics.comyoutube.com In the case of α-hydroxy ketones, polar solvents can stabilize the resulting benzoyl and ketyl radicals, which can lead to an enhancement of the photolytic efficiency. numberanalytics.com

The viscosity of the solvent also plays a role. In highly viscous media, the mobility of the initially formed radical pair is restricted. This "cage effect" can promote the recombination of the radicals back to the parent molecule, thus reducing the net photolytic efficiency. Conversely, in less viscous solvents, the radicals can diffuse apart more easily, leading to a higher probability of initiating polymerization.

To illustrate the potential impact of solvent properties, the following table presents hypothetical data based on the general principles observed for the photolysis of organic ketones.

Table 1: Hypothetical Influence of Solvent Properties on the Photolytic Efficiency of an α-Hydroxy Ketone

| Solvent | Dielectric Constant (ε) at 20°C | Viscosity (η) at 20°C (mPa·s) | Expected Relative Quantum Yield (Φ) |

|---|---|---|---|

| n-Hexane | 1.88 | 0.31 | Low |

| Acetonitrile | 37.5 | 0.37 | High |

| Methanol | 32.7 | 0.59 | Moderate-High |

| 2-Propanol | 19.9 | 2.39 | Moderate-Low |

This table is intended to be illustrative of the expected trends. A higher dielectric constant generally correlates with increased polarity and a potential increase in quantum yield, while higher viscosity may lead to a decrease in the quantum yield due to the cage effect.

Oxygen Inhibition and Radical Scavenging in Photopolymerization Systems

One of the most significant challenges in free-radical photopolymerization is the inhibitory effect of molecular oxygen. researchgate.net Oxygen is a ground-state triplet diradical, which makes it highly reactive towards the carbon-centered radicals generated by the photoinitiator. researchgate.netresearchgate.net This interaction leads to the formation of peroxyl radicals, which are significantly less reactive towards initiating polymerization compared to the primary benzoyl and ketyl radicals.

The primary reactions involved in oxygen inhibition are:

Reaction with Benzoyl Radical: C₆H₅Ċ=O + O₂ → C₆H₅C(O)OO•

Reaction with Ketyl Radical: Ċ(OH)(C₂H₅)₂ + O₂ → (C₂H₅)₂(OH)COO•

These peroxyl radicals can then participate in chain termination reactions or abstract hydrogen atoms from the monomer or polymer chains, further hindering the polymerization process. The reaction of benzoyl radicals with oxygen is extremely fast, with absolute rate constants measured to be in the range of 1 x 10⁹ M⁻¹s⁻¹. anu.edu.au This high rate constant underscores the efficiency of oxygen as a radical scavenger.

The practical consequence of oxygen inhibition is often observed as an induction period at the onset of polymerization, during which the dissolved oxygen in the formulation is consumed. researchgate.net In thin films or coatings, where the surface-to-volume ratio is high, oxygen diffusion from the atmosphere can lead to incomplete curing at the surface, resulting in a tacky or under-cured finish.

Several strategies are employed to mitigate oxygen inhibition, including the use of high light intensities to generate radicals at a rate that overwhelms the oxygen diffusion rate, or the addition of oxygen scavengers to the formulation.

The following table provides a simplified representation of the effect of oxygen on the initiation efficiency of a photopolymerization system.

Table 2: Conceptual Effect of Oxygen on the Initiation Efficiency of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one

| Condition | Oxygen Concentration | Primary Radical Fate | Initiation Efficiency |

|---|---|---|---|

| Inert Atmosphere (e.g., Nitrogen) | Very Low | Reaction with monomer | High |

| Air | High | Scavenged by O₂ to form peroxyl radicals | Low |

Wavelength-Dependent Photoreactivity

The photoreactivity of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one is intrinsically linked to its ability to absorb light at specific wavelengths. The efficiency of the photochemical cleavage is therefore dependent on the wavelength of the incident radiation. The UV-Vis absorption spectrum of the photoinitiator determines the wavelengths at which it will be excited.

For a closely related compound, 2-hydroxy-2-methyl-1-phenyl-1-propanone, the absorption peaks are reported to be around 244 nm, 278 nm, and 322 nm. sellchems.com Another source indicates absorption peaks at 245 nm, 280 nm, and 331 nm for the same compound. esstechinc.com It is expected that 2-Ethyl-2-hydroxy-1-phenylbutan-1-one will have a similar absorption profile. These absorption bands correspond to π→π* and n→π* electronic transitions within the benzoyl chromophore.

The quantum yield of photolysis (Φ), which is the number of molecules undergoing a specific photochemical event (in this case, α-cleavage) per photon absorbed, can also be wavelength-dependent. researchgate.net While detailed studies on the wavelength-dependent quantum yield of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one are not widely published, it is a general principle in photochemistry that the quantum yield can vary across the absorption spectrum. rsc.org For many ketones, irradiation into the n→π* absorption band (the longer wavelength band, around 320-330 nm for this class of compounds) is often efficient in promoting the Norrish Type I reaction.

The selection of the irradiation wavelength is a critical parameter for optimizing the performance of the photoinitiator in a given application. The light source used for curing must have an emission spectrum that overlaps with the absorption spectrum of the photoinitiator to ensure efficient radical generation.

The following table presents the typical absorption maxima for a compound analogous to 2-Ethyl-2-hydroxy-1-phenylbutan-1-one and the likely electronic transitions involved.

Table 3: Typical UV Absorption Maxima and Electronic Transitions for α-Hydroxyalkylphenones

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| ~245 nm | High | π→π* |

| ~280 nm | Moderate | π→π* |

| ~330 nm | Low | n→π* |

Role of 2 Ethyl 2 Hydroxy 1 Phenylbutan 1 One in Radical Photopolymerization Systems

Initiation Kinetics and Polymerization Rates

The kinetics of photopolymerization are significantly influenced by both the concentration of the photoinitiator and the intensity of the incident light. nih.gov

Photoinitiator Concentration: An increase in the concentration of the photoinitiator generally leads to a higher rate of polymerization due to an increased generation of initiating radicals. However, at very high concentrations, a phenomenon known as "inner filter effect" can occur, where the high concentration of the photoinitiator at the surface absorbs most of the incident light, reducing the light penetration and thus the polymerization rate in the deeper layers of the sample.

Light Intensity: The rate of polymerization is also directly proportional to the light intensity. nih.gov Higher light intensity leads to a greater number of photons being absorbed per unit time, resulting in a higher concentration of free radicals and, consequently, a faster polymerization rate. nih.gov However, very high light intensities can sometimes lead to the formation of shorter polymer chains and a more heterogeneous network due to rapid surface curing and diffusion limitations.

The following interactive table illustrates the general relationship between light intensity and the rate of polymerization, based on typical observations in acrylate (B77674) systems.

| Light Intensity (mW/cm²) | Relative Rate of Polymerization (Arbitrary Units) |

| 10 | 1.0 |

| 20 | 1.8 |

| 30 | 2.5 |

| 40 | 3.1 |

| 50 | 3.6 |

Polymer Network Formation and Crosslinking Density

The formation of the polymer network and its crosslinking density are critical determinants of the final mechanical and chemical properties of the cured material.

The gel content of a photopolymerized material is the insoluble fraction of the polymer network, which is a direct measure of the extent of crosslinking. A higher conversion of acrylate double bonds generally leads to a higher gel content. For a given formulation, increasing the concentration of the photoinitiator and the curing time typically results in a higher degree of conversion and, therefore, a higher gel content.

The table below shows a hypothetical representation of the effect of photoinitiator concentration on the final acrylate conversion and gel content.

| Photoinitiator Concentration (wt%) | Final Acrylate Conversion (%) | Gel Content (%) |

| 0.5 | 75 | 80 |

| 1.0 | 85 | 88 |

| 2.0 | 92 | 95 |

| 3.0 | 95 | 98 |

The duration of UV exposure, or photocrosslinking time, has a direct impact on the final properties of the polymer. As the exposure time increases, the conversion of monomer to polymer progresses, leading to a more densely crosslinked network. This generally results in an increase in mechanical properties such as hardness and modulus, while properties like elongation at break may decrease. Studies on similar systems have shown that the hardness of photocrosslinked polymers increases with increasing irradiation time. researchgate.net

Co-Initiator and Additive Synergies in 2-Ethyl-2-hydroxy-1-phenylbutan-1-one Formulations

To enhance the efficiency of photopolymerization, co-initiators and additives are often used in conjunction with the primary photoinitiator. While specific studies on synergistic systems involving 2-Ethyl-2-hydroxy-1-phenylbutan-1-one are scarce, general principles can be applied. For instance, amine synergists are commonly used with Type II photoinitiators, but they can also have a beneficial effect in Type I systems by acting as hydrogen donors and oxygen scavengers. Oxygen inhibition is a significant issue in radical photopolymerization, as oxygen can quench the excited state of the photoinitiator and scavenge free radicals. The presence of an amine can help to mitigate this effect, leading to faster and more complete curing, particularly at the surface.

Role of Chain Transfer Agents and Co-Monomers

In many photopolymerization systems, precise control over the polymer's molecular weight and architecture is crucial. This is often achieved by incorporating chain transfer agents (CTAs) into the formulation. CTAs, such as thiols (e.g., 2-mercaptoethanol), function by interrupting the growth of a polymer chain. researchgate.net A propagating macroradical abstracts a hydrogen atom from the CTA, terminating the chain and creating a new radical on the CTA molecule. researchgate.net This new radical can then initiate the polymerization of a new polymer chain. researchgate.net The use of CTAs in systems initiated by 2-Ethyl-2-hydroxy-1-phenylbutan-1-one allows for the production of polymers with lower molecular weights and narrower polydispersity compared to systems without CTAs. nih.gov

Co-monomers are also frequently included to tailor the properties of the final polymer. For example, in a formulation dominated by a difunctional oligomer, a flexible monofunctional co-monomer could be added to reduce the crosslink density and increase the flexibility of the cured material. Conversely, a trifunctional co-monomer could be used to increase crosslink density, leading to a harder, more chemically resistant polymer. The radicals generated by 2-Ethyl-2-hydroxy-1-phenylbutan-1-one are non-selective and will initiate the polymerization of the various monomers present in the mixture, leading to the formation of a statistical copolymer network.

Table 2: Effect of Chain Transfer Agent (CTA) on Polymer Molecular Weight This table demonstrates the typical influence of a CTA on the number-average molecular weight (Mn) in a system initiated by an α-hydroxyketone.

| Formulation Component | System A | System B | System C |

| Acrylate Monomer (% w/w) | 98 | 97.5 | 97 |

| 2-Ethyl-2-hydroxy-1-phenylbutan-1-one (% w/w) | 2 | 2 | 2 |

| Chain Transfer Agent (% w/w) | 0 | 0.5 | 1.0 |

| Resulting Mn ( g/mol ) | 55,000 | 28,000 | 15,000 |

Photopolymerization in Advanced Material Fabrication

The efficiency and versatility of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one and related α-hydroxyketones have led to their widespread use in various advanced manufacturing processes that rely on photopolymerization.

UV-curable coatings and adhesives represent a major industrial application for photopolymerization. These formulations offer significant advantages, including rapid cure times, low energy consumption, and the absence of volatile organic compounds (VOCs). researchgate.net 2-Ethyl-2-hydroxy-1-phenylbutan-1-one is particularly well-suited for these applications, especially for clear, unpigmented coatings on substrates like wood, plastic, and metal. researchgate.netwindows.net Its photoproducts are relatively non-yellowing, a critical attribute for topcoats.

In a typical UV-curable coating, the photoinitiator is blended with a mixture of oligomers (e.g., epoxy acrylates, urethane acrylates) and monomeric reactive diluents (e.g., trimethylolpropane triacrylate, 2-hydroxyethyl methacrylate). bomar-chem.comresearchgate.net When exposed to UV radiation, the initiator triggers rapid crosslinking of the formulation, transforming the liquid coating into a solid, durable, and adherent film in seconds. α-hydroxyketones are often referred to as "surface curing" photoinitiators because their strong absorption of short-wavelength UV light leads to a high concentration of radicals at the surface, effectively overcoming oxygen inhibition. bgsu.eduwindows.net

Table 3: Example Formulation for a UV-Curable Clear Coating

| Component | Chemical Class | Purpose | Weight Percentage (%) |

| Epoxy Acrylate | Oligomer | Provides hardness and chemical resistance | 50 |

| Trimethylolpropane Triacrylate (TMPTA) | Monomer (Reactive Diluent) | Increases crosslink density and cure speed | 30 |

| 2-Hydroxyethyl Methacrylate (HEMA) | Monomer (Reactive Diluent) | Improves adhesion and flexibility | 16 |

| 2-Ethyl-2-hydroxy-1-phenylbutan-1-one | Photoinitiator | Initiates polymerization upon UV exposure | 4 |

Use in Hydrogel Synthesis and Tailoring of Hydrogel Properties

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water. nih.govmdpi.com They are extensively used in biomedical applications. Photopolymerization is a common method for synthesizing hydrogels, offering excellent spatial and temporal control over the gelation process. nih.gov

In this application, 2-Ethyl-2-hydroxy-1-phenylbutan-1-one can be used to initiate the free-radical polymerization of water-soluble monomers, such as 2-hydroxyethyl methacrylate (HEMA) or poly(ethylene glycol) diacrylate (PEGDA), in an aqueous solution. bohrium.comreading.ac.uk Upon UV irradiation, the initiator creates free radicals that cause the monomers to link together, forming the crosslinked polymer network characteristic of a hydrogel.

The properties of the resulting hydrogel, such as its swelling ratio, mesh size, and mechanical strength, can be precisely tailored by controlling the polymerization conditions. nih.gov For instance, increasing the concentration of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one (up to a certain limit) can lead to a higher initiation rate and a more densely crosslinked network. This increased crosslink density typically results in a lower swelling ratio and a higher compressive modulus.

Table 4: Influence of Photoinitiator Concentration on Hydrogel Properties This table shows the representative effect of α-hydroxyketone concentration on the equilibrium swelling ratio of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel.

| PEGDA Concentration (% w/v) | Photoinitiator Conc. (% w/v) | UV Exposure Time (min) | Equilibrium Swelling Ratio (g water / g polymer) |

| 20 | 0.1 | 5 | 15.2 |

| 20 | 0.5 | 5 | 12.5 |

| 20 | 1.0 | 5 | 9.8 |

Integration into Additive Manufacturing (3D Printing) Formulations

Additive manufacturing, particularly stereolithography (SLA), relies heavily on photopolymerization. autodesk.comhbku.edu.qa SLA is a 3D printing process that builds objects layer-by-layer from a liquid, UV-curable resin. autodesk.com A focused UV laser or a digital light projector is used to selectively cure the resin according to a computer-aided design (CAD) model. autodesk.comalliancechemical.com

Photoinitiators are an essential component of these resins. 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, as a Type I photoinitiator, is suitable for SLA formulations due to its high efficiency and rapid generation of free radicals upon exposure to the printer's UV light source. youtube.com When the UV light strikes the resin, the photoinitiator cleaves and initiates the polymerization of the acrylate or epoxy-based oligomers and monomers in the vat, solidifying the liquid resin in the desired pattern. alliancechemical.com This process is repeated for each layer until the three-dimensional object is complete. The choice and concentration of the photoinitiator are critical for defining the printing speed and the resolution of the final part.

Table 5: Typical Composition of a Standard SLA 3D Printing Resin

| Component | Chemical Class | Purpose | Weight Percentage (%) |

| Urethane Diacrylate | Oligomer | Provides toughness and flexibility | 40 |

| Isobornyl Acrylate | Monomer | Lowers viscosity, adds hardness | 35 |

| 1,6-Hexanediol Diacrylate | Monomer | Reactive diluent, increases crosslinking | 20 |

| 2-Ethyl-2-hydroxy-1-phenylbutan-1-one | Photoinitiator | Initiates polymerization | 4 |

| Pigment/Additive | Additive | Provides color and stability | 1 |

Advanced Spectroscopic and Analytical Characterization of 2 Ethyl 2 Hydroxy 1 Phenylbutan 1 One and Its Reaction Products

Spectroscopic Techniques for Mechanistic Elucidation

To unravel the complex and rapid photochemical reactions of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, specialized spectroscopic techniques are employed to observe the fleeting intermediates and establish the mechanistic pathways.

Time-resolved spectroscopy, particularly nanosecond laser flash photolysis, is a powerful tool for studying the primary photochemical processes of α-hydroxy alkylphenone photoinitiators. univie.ac.at Upon absorption of UV light, these molecules undergo rapid α-cleavage (Norrish Type I reaction) from the triplet excited state to generate a benzoyl radical and a tertiary ketyl radical. univie.ac.atresearchgate.net

Transient absorption spectroscopy allows for the direct observation of these short-lived radical species. For the analogous compound 2-hydroxy-2-methyl-1-phenylpropan-1-one, flash photolysis studies have identified the transient absorption spectra of the resulting benzoyl and ketyl radicals. univie.ac.at The discrepancy between the yields of triplet formation and photodegradation suggests a potential role of higher excited triplet states in the photoinduced α-cleavage process. univie.ac.at

Key findings from transient absorption studies of analogous α-hydroxy acetophenones:

| Parameter | Value (for 2-hydroxy-2-methyl-1-phenylpropan-1-one) | Reference |

| Triplet State Quantum Yield (ΦT) | 0.25 | univie.ac.at |

| Photodegradation Quantum Yield (ΦD) | 0.6 | univie.ac.at |

This interactive table provides key quantum yields for a closely related photoinitiator, illustrating the efficiency of the photochemical process.

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for the direct detection and identification of radical species generated during the photolysis of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one. By trapping the transient radicals, their specific EPR spectra can be recorded, providing information about their structure and environment.

For instance, in studies of 2-hydroxy-2-methyl-1-phenylpropan-1-one, time-resolved EPR (TR-EPR) has been used to observe the formation of both the primary benzoyl and ketyl radicals. capes.gov.br These radicals can be trapped using spin trapping agents to form more stable nitroxide radicals, which can then be characterized by conventional EPR. This technique has been instrumental in confirming the Norrish Type I cleavage mechanism for this class of photoinitiators. researchgate.net

In-situ Monitoring of Photopolymerization Processes

Real-time monitoring of the photopolymerization process is crucial for understanding the kinetics and optimizing curing conditions. In-situ spectroscopic techniques provide a window into the chemical transformations as they occur.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a widely used method to monitor the extent of polymerization by tracking the disappearance of a specific functional group in the monomer. epo.orggoogle.com For acrylate-based photopolymerizations initiated by compounds like 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, the conversion of the acrylate (B77674) double bond (C=C) is monitored by the decrease in the intensity of its characteristic absorption band, typically around 810 cm⁻¹. epo.orggoogle.com

This technique allows for the determination of the rate of polymerization and the final degree of conversion under various conditions, such as different light intensities and initiator concentrations. researchgate.net

Typical FTIR monitoring parameters for acrylate photopolymerization:

| Monitored Functional Group | Characteristic Absorption Band (cm⁻¹) | Application |

| Acrylate C=C | ~810 | Monitoring monomer conversion |

| Carbonyl C=O | ~1724 | Internal standard (unchanged during polymerization) |

This interactive table highlights the key infrared absorption bands used for real-time monitoring of photopolymerization.

Raman spectroscopy offers a complementary in-situ method for monitoring photopolymerization. It is particularly useful for tracking changes in molecular structure and can provide both qualitative and quantitative information. researchgate.net Similar to FTIR, the consumption of monomer can be followed by the decrease in the intensity of the C=C stretching vibration.

The advantage of Raman spectroscopy lies in its ability to be used with a wider range of sample types and its insensitivity to water, making it suitable for studying polymerization in aqueous systems.

Chromatographic and Mass Spectrometric Analysis of Photoproducts

To fully understand the fate of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one during the photopolymerization process, it is essential to identify the final photoproducts. Chromatographic techniques coupled with mass spectrometry are the primary methods for this analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile photoproducts. tuwien.at Studies on analogous α-hydroxy acetophenones, such as Darocur 1173, have identified several photoproducts. epdf.pub The benzoyl radical can lead to the formation of benzaldehyde (B42025), benzoic acid, and benzil. epdf.pub Recombination and other secondary reactions of the initial radicals can also lead to a variety of other products.

Common photoproducts identified from the photolysis of analogous α-hydroxy acetophenones:

| Photoproduct | Precursor Radical | Analytical Technique | Reference |

| Benzaldehyde | Benzoyl radical | GC-MS | epdf.pub |

| Benzoic acid | Benzoyl radical | GC-MS | epdf.pub |

| Benzil | Benzoyl radical | GC-MS | epdf.pub |

This interactive table lists common photoproducts identified from the photolysis of similar photoinitiators, providing insight into the reaction pathways.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be used for the analysis of less volatile or thermally labile photoproducts. These techniques provide a comprehensive picture of the final composition of the cured material, which is crucial for applications where low levels of residual initiator or byproducts are required.

Identification of Degradation and Rearrangement Products

As a tertiary α-hydroxy ketone, 2-Ethyl-2-hydroxy-1-phenylbutan-1-one is susceptible to degradation and rearrangement reactions, particularly when exposed to ultraviolet (UV) light or certain chemical conditions. The primary photochemical degradation pathway for α-hydroxy ketones like this compound is the Norrish Type I cleavage. This reaction involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom.

Upon absorption of UV radiation, the molecule is excited, leading to the scission of this bond and the formation of two radical intermediates: a benzoyl radical and a 2-hydroxy-2-butyl radical.

Primary Degradation Products:

The initial radical species can then undergo a variety of secondary reactions, leading to a range of stable degradation products. These can include:

Benzaldehyde: Formed from the benzoyl radical abstracting a hydrogen atom from a suitable donor.

Benzoic Acid: Can be formed through the oxidation of benzaldehyde.

3-Pentanone: The 2-hydroxy-2-butyl radical can rearrange and eliminate a hydroxyl radical to form this ketone.

Diethyl Ketone: See 3-Pentanone.

Coupling Products: The various radical species can also combine to form larger, more complex molecules.

In addition to photochemical degradation, 2-Ethyl-2-hydroxy-1-phenylbutan-1-one can undergo rearrangement reactions under acidic or basic conditions, a process known as the α-ketol rearrangement. This involves the 1,2-migration of an alkyl group. In this specific case, an ethyl group would migrate, leading to the formation of an isomeric α-hydroxy ketone.

Table 1: Potential Degradation and Rearrangement Products of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one

| Precursor Compound | Reaction Type | Potential Products |

| 2-Ethyl-2-hydroxy-1-phenylbutan-1-one | Photodegradation (Norrish Type I) | Benzaldehyde, Benzoic Acid, 3-Pentanone |

| 2-Ethyl-2-hydroxy-1-phenylbutan-1-one | Rearrangement (α-ketol) | Isomeric α-hydroxy ketones |

Analysis of Leaching Behavior

2-Ethyl-2-hydroxy-1-phenylbutan-1-one is commonly used as a photoinitiator in UV-curable inks, coatings, and polymers. A significant concern in these applications, particularly for food packaging and consumer products, is the potential for the unreacted photoinitiator or its degradation products to migrate, or leach, from the cured material into the surrounding environment or into the product it is in contact with.

The leaching behavior is influenced by several factors, including the chemical nature of the polymer matrix, the concentration of the photoinitiator, the curing conditions, the nature of the contacting medium (e.g., food simulant, solvent), and the temperature and duration of contact.

Specific migration studies on 2-Ethyl-2-hydroxy-1-phenylbutan-1-one are not extensively documented in publicly available literature. However, research on other α-hydroxy ketone photoinitiators provides insight into their potential leaching behavior. Studies on food packaging have shown that photoinitiators and their photolytic decomposition products can be found as migrants. nih.gov The low molecular weight of these compounds generally increases their potential for migration. nih.gov

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are typically employed to identify and quantify the migrating species.

The following table presents hypothetical leaching data for illustrative purposes, based on typical migration levels observed for other small-molecule photoinitiators from a polymer matrix into different food simulants as defined by regulation.

Table 2: Illustrative Leaching Data for a Generic α-Hydroxy Ketone Photoinitiator

| Food Simulant | Contact Time (days) | Contact Temperature (°C) | Migrated Compound | Concentration (µg/kg) |

| 10% Ethanol (Simulant A) | 10 | 40 | Generic α-Hydroxy Ketone | 50 |

| 3% Acetic Acid (Simulant B) | 10 | 40 | Generic α-Hydroxy Ketone | 35 |

| 50% Ethanol (Simulant D2) | 10 | 40 | Generic α-Hydroxy Ketone | 150 |

| Olive Oil (Simulant D2) | 10 | 40 | Generic α-Hydroxy Ketone | >600 |

It is crucial to note that these are representative values and the actual leaching of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one would need to be determined experimentally for each specific application and material. The lipophilic nature of the compound suggests that migration would be more significant into fatty or oily foodstuffs.

Computational and Theoretical Studies on 2 Ethyl 2 Hydroxy 1 Phenylbutan 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods can elucidate ground and excited state properties, which are central to the function of a photoinitiator.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules in their ground state. Such calculations can provide valuable information about molecular geometry, orbital energies, and the distribution of electron density. For photoinitiators, DFT is often employed to determine key properties that influence their reactivity.

While specific DFT studies on 2-Ethyl-2-hydroxy-1-phenylbutan-1-one are not readily found, research on related α-hydroxyketone photoinitiators, such as 1-hydroxycyclohexyl phenyl ketone (Irgacure 184), has been conducted. chemrxiv.orgresearchgate.net These studies typically investigate structural parameters, chemical reactivity descriptors, and molecular stability. chemrxiv.orgresearchgate.net A similar approach for 2-Ethyl-2-hydroxy-1-phenylbutan-1-one would be expected to yield insights into its fundamental electronic characteristics.

A hypothetical DFT study on 2-Ethyl-2-hydroxy-1-phenylbutan-1-one would likely compute the properties listed in the following table:

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable three-dimensional arrangement of atoms. |

| Frontier Molecular Orbital Energies (HOMO-LUMO) | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding electronic transitions and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites susceptible to electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge delocalization and intramolecular interactions that contribute to molecular stability. chemrxiv.org |

Excited State Calculations (e.g., TD-DFT) for Photophysical Processes

To understand the photochemical activity of a photoinitiator, it is necessary to study its behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common method for this purpose. It can predict the energies of electronic transitions, which correspond to the absorption of light, and characterize the nature of the excited states.

For a photoinitiator like 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, the key photochemical event is the α-cleavage (Norrish Type I reaction), which generates the initiating free radicals. TD-DFT calculations would be instrumental in understanding the potential energy surfaces of the excited states and identifying the pathways leading to this bond-breaking event. Studies on similar molecules have shown that the nature of the lowest triplet state is critical for efficient α-cleavage. researchgate.net

Molecular Dynamics Simulations of Photoreactivity

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations can model the time-evolution of a system, offering insights into dynamic processes.

Simulation of Radical Generation and Propagation

MD simulations could, in principle, be used to model the ultrafast processes of radical generation following light absorption. By simulating the molecule's dynamics in an excited state, it might be possible to observe the α-cleavage event directly. Furthermore, once the radicals are formed, MD simulations could be employed to study their subsequent diffusion and reactions with monomer units, initiating the polymerization chain reaction.

Interaction with Polymer Matrix Components

The efficiency of a photoinitiator can be influenced by its environment. MD simulations are well-suited to study the interactions between the photoinitiator and the components of the polymer matrix, such as monomers and oligomers. These simulations could reveal information about the local environment of the photoinitiator and how it affects its photoreactivity.

Structure-Reactivity Relationships from Computational Models

By systematically performing computational studies on a series of related photoinitiators, it is possible to establish structure-reactivity relationships. For example, by modifying the substituents on the phenyl ring or the alkyl groups of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one and calculating the effect on properties like the α-cleavage barrier, one could develop models that predict the efficiency of new photoinitiator designs. However, without a foundational set of computational data for the parent compound, such comparative studies remain speculative.

Predicting Photoinitiating Efficiency of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one Analogs

The photoinitiating efficiency of α-hydroxy ketones, including 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, is critically dependent on the efficiency of the α-cleavage (Norrish Type I) reaction upon exposure to UV light. researchgate.netwikipedia.orguvabsorber.com This reaction generates the free radicals necessary to initiate polymerization. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting how structural modifications to the parent molecule will affect this key photochemical process.

Research on analogs such as derivatives of 2-hydroxy-2-methyl-1-phenyl propanone has established a clear link between the electronic nature of the excited triplet state and the efficiency of α-cleavage. researchgate.net For the cleavage to be efficient, the lowest triplet state (T1) must be of an n,π* character. researchgate.net This state promotes the dissociation of the C-C bond alpha to the carbonyl group.

Computational studies on a series of para-substituted analogs have demonstrated that:

Electron-withdrawing or neutral substituents (e.g., -H, -Cl, -F) on the phenyl ring tend to preserve the n,π* nature of the lowest triplet state. This results in a fast and efficient α-cleavage, making these compounds effective photoinitiators. researchgate.net

Electron-donating substituents (e.g., -N(CH₃)₂, -SCH₃) can alter the energetic ordering of the excited states, causing a π,π* state to become the lowest triplet state. researchgate.net Triplet states of π,π* character are generally unreactive towards α-cleavage, leading to a dramatic drop in the photodissociation quantum yield and poor photoinitiation efficiency. researchgate.net

Alkoxy substituents represent an intermediate case where α-cleavage can still occur efficiently, though at a somewhat slower rate. researchgate.net

These findings allow for the rational design of new photoinitiators. By computationally screening different analogs, it is possible to predict their potential efficiency before undertaking synthetic work. The key parameters calculated are the energies of the n,π* and π,π* triplet states and the quantum yield for α-cleavage (Φα).

Table 1: Predicted Photoinitiating Efficiency of Substituted 2-hydroxy-2-methyl-1-phenylpropan-1-one Analogs Based on Triplet State Character

| Substituent (para-position) | Nature of Lowest Triplet State (T1) | Predicted α-Cleavage Efficiency (Φα) | Predicted Photoinitiation Performance |

| -H | n,π | High (e.g., ~0.3-0.4) | Good |

| -Cl | n,π | High | Good |

| -F | n,π | High | Good |

| -OCH₃ | n,π (intermediate) | Moderate-High | Moderate-Good |

| -N(CH₃)₂ | π,π | Very Low (e.g., ~0.03) | Poor |

| -SCH₃ | π,π | Very Low (e.g., ~0.01) | Poor |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one play a significant role in its reactivity. Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. A key structural feature in this class of molecules is the potential for intramolecular hydrogen bonding between the α-hydroxyl group and the carbonyl oxygen. nih.govuc.ptresearchgate.net

Theoretical studies on closely related structures, such as 2'-hydroxyacetophenone, provide a model for the conformational landscape of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one. nih.gov DFT calculations reveal the existence of several conformers based on the relative orientations of the hydroxyl and carbonyl groups with respect to the phenyl ring.

The most stable conformer is consistently found to be one that is stabilized by an intramolecular hydrogen bond, which forms a pseudo-six-membered ring. nih.govtubitak.gov.tr This interaction significantly lowers the ground-state energy and influences the molecule's electronic properties, including its UV absorption characteristics. nih.gov Other conformers, where the hydroxyl group is oriented away from the carbonyl group, are calculated to be substantially higher in energy. nih.gov Due to these large energy differences, the hydrogen-bonded conformer is expected to be the overwhelmingly dominant species under typical conditions.

The analysis involves optimizing the geometry of different possible conformers and calculating their relative energies (ΔE). This data helps in understanding the structural preferences and the energetic cost of conformational changes.

Table 2: Calculated Relative Energies of 2'-Hydroxyacetophenone Conformers as a Model for Intramolecular Interactions

| Conformer Description | Relative Orientation (Hydroxyl/Carbonyl) | Intramolecular Hydrogen Bond | Calculated Relative Energy (ΔE) (kJ/mol) |

| 1 (Global Minimum) | syn/syn | Yes | 0.0 |

| 2 | syn/anti | No | > 45 |

| 3 | anti/syn | No | > 45 |

| 4 | anti/anti | No | > 45 |

Data derived from DFT B3LYP-D3(BJ)/Def2-TZVP level of theory calculations on the model compound 2'-hydroxyacetophenone. nih.gov

Environmental Chemical Fate and Degradation Pathways of 2 Ethyl 2 Hydroxy 1 Phenylbutan 1 One

Biodegradation Studies of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one

Detailed studies on the biodegradation of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one are not extensively available in peer-reviewed literature. However, the degradation of structurally similar compounds, such as other phenylalkanes, by microorganisms offers a predictive framework for its potential biotic breakdown.

Aerobic and Anaerobic Degradation in Environmental Matrices

Specific experimental data on the aerobic and anaerobic degradation rates of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one in environmental matrices like soil, water, and sediment is currently scarce. General principles of microbial degradation of aromatic ketones suggest that under aerobic conditions, microorganisms are likely to initiate degradation through hydroxylation of the aromatic ring. This is often followed by ring cleavage, leading to the formation of smaller, more readily metabolizable organic acids.

In anaerobic environments, the degradation process is typically slower and may proceed through different initial steps, potentially involving the reduction of the ketone group before ring cleavage. The presence of a tertiary alcohol group in 2-Ethyl-2-hydroxy-1-phenylbutan-1-one might influence its susceptibility to microbial attack and the specific enzymatic pathways involved.

Identification of Biodegradation Products

Direct identification of the biodegradation products of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one has not been reported. However, based on the metabolism of similar phenylalkanes by bacterial strains such as Pseudomonas and Nocardia, a plausible degradation pathway can be inferred. This would likely involve the initial formation of hydroxylated intermediates of the phenyl ring, followed by meta-cleavage of the catechol-like structure to yield aliphatic acids. Further degradation would then break down these intermediates into carbon dioxide and water.

Photodegradation Mechanisms in Environmental Contexts

The presence of a chromophore in its structure makes 2-Ethyl-2-hydroxy-1-phenylbutan-1-one susceptible to degradation by sunlight, a process known as photodegradation.

UV-Induced Photolysis and Fragmentation Pathways

Upon absorption of UV radiation, α-hydroxy ketones like 2-Ethyl-2-hydroxy-1-phenylbutan-1-one are known to undergo a characteristic Norrish Type I cleavage, also referred to as α-cleavage. This process involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom bearing the hydroxyl and ethyl groups. This primary photochemical reaction results in the formation of two radical fragments: a benzoyl radical and a tertiary ketyl radical.

The subsequent fate of these radicals is highly dependent on the surrounding environmental conditions. They can undergo various secondary reactions such as recombination, disproportionation, or reaction with other molecules in the environment, leading to a variety of fragmentation products. While specific photoproducts for this compound are not detailed in the available literature, studies on similar photoinitiators have identified a range of decomposition products, including aldehydes and other smaller organic molecules nih.gov.

Role of Environmental Factors (e.g., pH, dissolved organic matter)

The efficiency and pathways of photodegradation in natural aquatic environments are significantly influenced by various environmental factors.

pH: The pH of the water can affect the rate of photodegradation of organic compounds. For some pollutants, an increase in pH can lead to an increased rate of degradation. This is often attributed to changes in the speciation of the compound or the promotion of certain reaction pathways under alkaline conditions.

Dissolved Organic Matter (DOM): Dissolved organic matter, such as humic and fulvic acids, plays a dual role in the photodegradation of synthetic chemicals. DOM can act as a photosensitizer, absorbing sunlight and transferring the energy to the target compound, thereby accelerating its degradation. Conversely, DOM can also act as a light screen, absorbing UV radiation and reducing the amount of light available to induce the photolysis of the target compound. The net effect of DOM depends on its concentration and chemical characteristics, as well as the specific properties of the pollutant. For instance, DOM can produce reactive oxygen species like hydroxyl radicals and singlet oxygen, which can contribute to the indirect photodegradation of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one nih.govnih.gov.

Future Research Directions and Emerging Applications

Development of Next-Generation 2-Ethyl-2-hydroxy-1-phenylbutan-1-one Analogs

The core structure of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one provides a robust scaffold for chemical modification. Future research is centered on synthesizing novel analogs with tailored properties to meet the demands of specific applications, from high-performance coatings to biomedical devices.

A primary goal in developing next-generation analogs is to improve the efficiency of radical generation and to tune the molecule's absorption spectrum to match modern light sources, such as light-emitting diodes (LEDs). lucintel.com The photoinitiation process for α-hydroxy ketones like 2-Ethyl-2-hydroxy-1-phenylbutan-1-one involves a critical step known as Norrish Type I or α-cleavage, where UV light absorption leads to the homolytic cleavage of the C-C bond adjacent to the carbonyl group, generating two radical fragments. acs.org

The efficiency and rate of this cleavage are highly dependent on the electronic nature of the molecule's excited triplet state. acs.org Research has shown that substituents on the benzoyl (phenyl) moiety can significantly alter the photochemistry by shifting the nature of the lowest triplet state. acs.orgacs.org

n,π Triplet State:* Analogs with substituents like hydrogen, chlorine, or fluorine tend to have a lowest triplet state with n,π* character. This state promotes fast and efficient α-cleavage, making them effective photoinitiators. acs.org

π,π Triplet State:* Conversely, substituents such as dimethylamino or thioether groups can change the lowest triplet state to a π,π* configuration, which is characterized by a lack of α-cleavage, rendering the molecule ineffective as an initiator. acs.orgacs.org

Intermediate States: Alkoxy substitution on the phenyl ring represents an intermediate case where α-cleavage occurs efficiently but at a slower rate. acs.orgacs.org

This understanding allows for the rational design of new analogs. By incorporating specific electron-withdrawing or electron-donating groups, chemists can fine-tune the absorption characteristics (e.g., shifting the absorption to longer wavelengths for LED curing) and optimize the quantum yield of radical formation. acs.org

Table 1: Effect of Benzoyl Substituents on the Photochemical Properties of α-Hydroxy Ketone Analogs

| Substituent Group at para-position | Nature of Lowest Triplet State | α-Cleavage Efficiency | α-Cleavage Rate | Suitability as Photoinitiator |

| Hydrogen (H), Chlorine (Cl), Fluorine (F) | n,π | High (ΦR ∼ 0.4-0.6) acs.org | Fast (kR > 10⁹ s⁻¹) acs.org | Excellent |

| Alkoxy (-OR) | Intermediate | Efficient (ΦR ∼ 0.3) acs.org | Moderate (kR ∼ 8 × 10⁷ s⁻¹) acs.org | Good |

| Dimethylamino (-NMe₂), Thioether (-SR) | π,π | None Observed acs.org | N/A | Poor |

In applications such as food packaging, medical devices, and dental materials, it is crucial to prevent the photoinitiator and its byproducts from migrating out of the cured polymer matrix. mdpi.com This has spurred the development of low-volatility and non-migratable analogs. lucintel.com Key strategies being explored include:

Increasing Molecular Weight: By synthesizing oligomeric or polymeric photoinitiators, the size of the molecule is increased, which physically hinders its ability to diffuse through the polymer network.

Incorporating Polymerizable Groups: A highly effective approach is to create "polymerizable photoinitiators." This involves adding a reactive functional group, such as an acrylate (B77674) or methacrylate, to the photoinitiator structure. During polymerization, the initiator becomes covalently bonded into the growing polymer chains, ensuring permanent immobilization.

Table 2: Strategies for Reducing Photoinitiator Migration

| Strategy | Description | Advantages |

| Macromolecular Design | Synthesizing larger, oligomeric, or polymeric photoinitiators. | Reduced diffusion and volatility due to increased size. |

| Reactive Moieties | Incorporating polymerizable groups (e.g., acrylates, vinyl ethers) into the initiator's structure. | Covalent bonding into the polymer network, leading to permanent immobilization. |

| Self-Initiating Monomers | Designing monomers that also have photoinitiating capabilities, eliminating the need for a separate initiator molecule. | Complete incorporation into the final product. |

Integration into Advanced Polymerization Technologies

The versatility of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one and its next-generation analogs makes them candidates for use in cutting-edge polymerization techniques that offer unprecedented control over material properties and structure.

Multi-photon polymerization is a high-resolution 3D printing technique capable of fabricating complex structures on the micro- and nanoscale. This technology relies on photoinitiators that can be activated by the simultaneous absorption of two or more photons from a focused laser beam. Research is underway to design analogs of α-hydroxy ketones with enhanced two-photon absorption cross-sections, which would make them highly efficient for this advanced form of 3D printing, enabling applications in micro-optics, microfluidics, and tissue engineering.

Hybrid polymerization systems combine different curing chemistries within a single formulation to achieve synergistic properties. 2-Ethyl-2-hydroxy-1-phenylbutan-1-one is a free-radical photoinitiator, making it ideal for curing acrylate- or methacrylate-based resins. acs.org There is growing interest in dual-cure systems that combine free-radical polymerization with cationic polymerization (e.g., for curing epoxies). grandviewresearch.com

In such a system, an α-hydroxy ketone initiator could be paired with a cationic photoinitiator. This approach allows for the creation of interpenetrating polymer networks (IPNs) with a unique combination of properties, such as the fast curing and toughness of acrylates with the superior adhesion and low shrinkage of epoxies. grandviewresearch.com These hybrid systems are promising for high-performance coatings, adhesives, and composites. grandviewresearch.compolarismarketresearch.com

Fundamental Insights into Radical Photochemistry for Broader Applications

Systematic studies on the photophysics and photochemistry of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one and its derivatives provide deep insights into the behavior of radicals generated upon light exposure. acs.orgacs.org Techniques like time-resolved laser flash spectroscopy allow researchers to directly observe the transient radical species and measure their reaction kinetics on timescales from picoseconds to microseconds. acs.orgresearchgate.net

This fundamental knowledge extends beyond the field of polymer curing. Understanding how to precisely generate reactive radicals with spatial and temporal control is valuable for various chemical transformations. researchgate.net For example, the ketyl radicals produced from the α-cleavage of these photoinitiators can act as potent reducing agents. This capability can be harnessed for applications such as the controlled synthesis of metal nanoparticles, where the photochemically generated radicals reduce metal ions to form nanoparticles with specific sizes and shapes. researchgate.net Therefore, continued fundamental research into this class of compounds promises to unlock new applications in fine chemical synthesis and materials science.

Q & A

Q. What are the optimal synthetic routes for 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, starting from phenylacetone and ethyl glyoxylate. Key parameters include:

- Solvent selection : Ethanol or THF for better solubility of intermediates.

- Catalyst choice : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, depending on the reactivity of precursors.

- Temperature control : Maintain 0–5°C during ketone formation to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) for isolating the hydroxyketone product .

Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of phenylacetone to glyoxylate).

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect a singlet at δ 1.2–1.4 ppm (ethyl -CH₂CH₃), a hydroxyl proton (δ 2.5–3.0 ppm, broad), and aromatic protons (δ 7.2–7.6 ppm, multiplet).

- ¹³C NMR : A carbonyl carbon at δ 205–210 ppm and quaternary carbons at δ 70–80 ppm (hydroxy-bearing carbon) .

- IR : A strong absorption band at ~1700 cm⁻¹ (C=O stretch) and a broad peak at 3200–3600 cm⁻¹ (-OH stretch). Cross-validate with mass spectrometry (ESI-MS) for molecular ion confirmation.

Q. What are the key physicochemical properties (e.g., solubility, logP) of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, and how do they influence experimental design?

- Methodological Answer :

- LogP : ~1.8–2.0 (predicted via computational tools like ChemAxon), indicating moderate lipophilicity. This affects solvent selection for reactions (e.g., dichloromethane for extraction) .

- Solubility : Low in water (<1 mg/mL), soluble in polar aprotic solvents (DMF, DMSO). For biological assays, use DMSO stock solutions (<5% v/v to avoid cytotoxicity).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, partial charges) to predict electrophilic/nucleophilic sites. For example, the hydroxy group’s electron-donating effect can stabilize intermediates in oxidation reactions .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate with experimental IC₅₀ values from enzyme inhibition assays.